molecular formula C13H17N3O B2864056 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea CAS No. 941927-46-4

1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea

Cat. No.: B2864056
CAS No.: 941927-46-4
M. Wt: 231.299
InChI Key: JJYQSVILVUABTG-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with an ethyl group at the nitrogen atom and a dimethylurea moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea typically involves the reaction of 1-ethylindole with dimethylcarbamoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indole attacks the carbonyl carbon of the dimethylcarbamoyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form 3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylamine.

    Substitution: The dimethylurea moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylamine.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The dimethylurea moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-indol-3-yl)ethanone
  • 1-(1-methyl-1H-indol-3-yl)-1-ethanone
  • 3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylamine

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea is unique due to the presence of both the indole core and the dimethylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl group at the nitrogen atom of the indole ring further enhances its uniqueness by influencing its reactivity and interactions.

Properties

IUPAC Name

3-(1-ethylindol-3-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-16-9-11(14-13(17)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQSVILVUABTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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